N-(2-Cyanophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is a synthetic compound that acts as a potent and selective inhibitor of tankyrase 1 (TNKS1). [ [] ] Tankyrases, including TNKS1, are enzymes involved in various cellular processes, including Wnt/β-catenin signaling, telomere maintenance, and mitotic spindle formation. [ [] ] The compound's ability to inhibit TNKS1 makes it a valuable tool in scientific research, particularly in areas such as cancer biology and regenerative medicine.
A highly efficient synthesis of N-(2-cyanophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide starts with tert-butyl 3-oxoazetidine-1-carboxylate. [ [] ] The synthesis involves several steps:
This synthetic route is notable for its efficiency, achieving an overall yield of 49%. [ [] ] The straightforward nature and cost-effectiveness of this method make it suitable for industrial-scale production.
N-(2-cyanophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide functions as a selective inhibitor of TNKS1. [ [] ] While the precise molecular mechanism of inhibition remains to be fully elucidated, it is believed to involve binding to the catalytic domain of TNKS1 and blocking its enzymatic activity. [ [] ] This inhibition leads to the stabilization of AXIN2, a negative regulator of Wnt/β-catenin signaling. [ [] ] As a result, the levels of active β-catenin decrease, leading to the downregulation of β-catenin target genes. [ [] ]
Anticancer Activity: Research suggests that N-(2-cyanophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide demonstrates antitumor activity in colorectal cancer models. [ [] ] It achieves this by inhibiting TNKS1, leading to the downregulation of Wnt/β-catenin signaling, a pathway often dysregulated in colorectal cancer. [ [] ]
Synergistic Effects with Chemotherapy: Studies have shown that combining N-(2-cyanophenyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide with 5-fluorouracil (5-FU) results in a synergistic antiproliferative effect against colorectal cancer cells. [ [] ] This finding suggests potential applications in combination therapy approaches for cancer treatment.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1